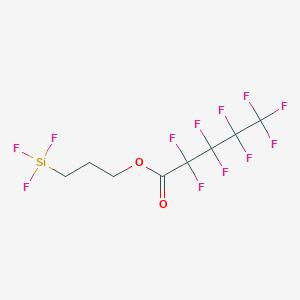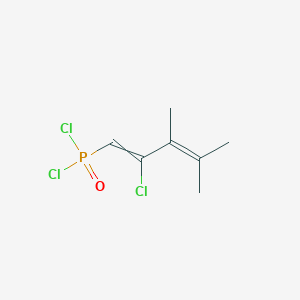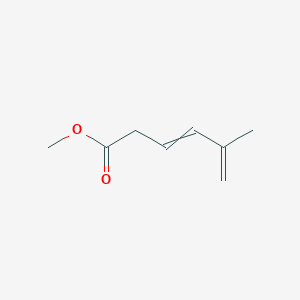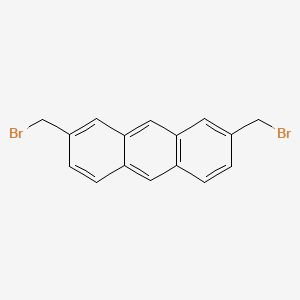
2,7-Bis(bromomethyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2 It is a derivative of anthracene, where two bromomethyl groups are substituted at the 2 and 7 positions of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Bis(bromomethyl)anthracene can be synthesized through several methods. One common approach involves the bromination of 2,7-dimethylanthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of anthracene derivatives with various functional groups.
Oxidation: Formation of 2,7-anthracenedicarboxylic acid.
Reduction: Formation of 2,7-dimethylanthracene.
Applications De Recherche Scientifique
2,7-Bis(bromomethyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and in the study of photophysical properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA intercalation studies.
Mécanisme D'action
The mechanism by which 2,7-Bis(bromomethyl)anthracene exerts its effects is primarily through its ability to generate reactive intermediates. For instance, upon irradiation, it can produce singlet oxygen, a highly reactive form of oxygen that can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where singlet oxygen can target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethylanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
9,10-Bis(bromomethyl)anthracene: Substituted at different positions, leading to different reactivity and applications.
2,7-Bis(bromomethyl)naphthalene: A smaller aromatic system with different electronic properties.
Uniqueness
2,7-Bis(bromomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct reactivity and photophysical properties. This makes it particularly valuable in the synthesis of complex aromatic compounds and in applications requiring specific photochemical behaviors .
Propriétés
Numéro CAS |
90253-71-7 |
|---|---|
Formule moléculaire |
C16H12Br2 |
Poids moléculaire |
364.07 g/mol |
Nom IUPAC |
2,7-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-14-4-2-12(10-18)6-16(14)8-15(13)5-11/h1-8H,9-10H2 |
Clé InChI |
BXAFNVAAFITLEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C(C=C3)CBr)C=C2C=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
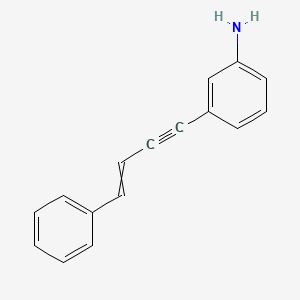
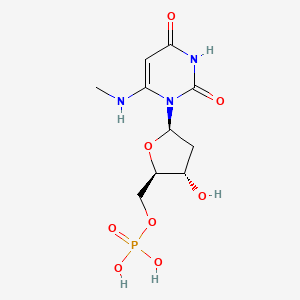
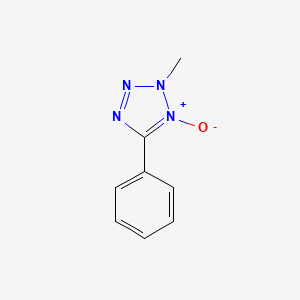
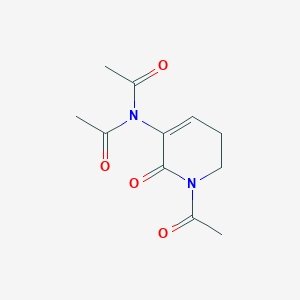
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
